BenchChemオンラインストアへようこそ!

(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride

muscarinic antagonist pA2 stereoselectivity

(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride (CAS 30953-85-6), systematically named (R)-1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride, is the levorotatory (R)-enantiomer of trihexyphenidyl (benzhexol). It is a chiral tertiary amino alcohol (C20H32ClNO, MW 337.9 g/mol) that functions as a muscarinic acetylcholine receptor antagonist.

Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
CAS No. 30953-85-6
Cat. No. B1607444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride
CAS30953-85-6
Molecular FormulaC20H32ClNO
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/t20-;/m0./s1
InChIKeyQDWJJTJNXAKQKD-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol Hydrochloride (CAS 30953-85-6): Baseline Identification for Scientific Procurement


(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride (CAS 30953-85-6), systematically named (R)-1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride, is the levorotatory (R)-enantiomer of trihexyphenidyl (benzhexol). It is a chiral tertiary amino alcohol (C20H32ClNO, MW 337.9 g/mol) that functions as a muscarinic acetylcholine receptor antagonist. This compound is the eutomer—the stereoisomer bearing essentially all high-affinity antimuscarinic activity—whereas the clinically marketed racemic mixture (CAS 52-49-3) contains an equal proportion of the pharmacologically distinct (S)-distomer [1]. Its principal research applications lie in receptor subtype fingerprinting, stereochemical structure–activity relationship (SAR) studies, and preclinical models of Parkinson's disease and dystonia where defined M1/M4 receptor pharmacology is required [2].

Why Racemic Trihexyphenidyl or In-Class Anticholinergics Cannot Substitute for (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol Hydrochloride


The (R)-enantiomer is not simply a 'purer' form of trihexyphenidyl; it is a pharmacologically distinct entity. Direct comparative studies demonstrate that the (S)-enantiomer exhibits >400-fold lower functional potency at central nervous system muscarinic receptors and differs qualitatively in receptor subtype selectivity profile [1]. The racemic mixture (CAS 52-49-3), used in all marketed formulations, therefore contains 50% of a distomer that binds peripheral M3 receptors contributing to gastrointestinal and urinary adverse effects without meaningful therapeutic benefit [2]. In-class alternatives such as procyclidine, biperiden, and benztropine (Table 2 data) each possess distinct muscarinic subtype fingerprints—biperiden is highly M1-selective, benztropine shows sub-nanomolar affinity across subtypes—meaning none can be assumed interchangeable for receptor-defined experimental paradigms [3]. Substitution without enantiomerically resolved material introduces uncontrolled pharmacodynamic variables that confound data reproducibility.

Quantitative Differentiation Evidence for (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol Hydrochloride: Head-to-Head and Cross-Study Comparisons


Functional Antagonism Potency at CNS Muscarinic Receptors: (R)- vs (S)-Trihexyphenidyl Head-to-Head

In rat olfactory bulb, (R)-trihexyphenidyl competitively antagonized muscarinic stimulation of adenylyl cyclase with a pA2 of 8.84, whereas the (S)-enantiomer showed a pA2 of only 6.09—a 562-fold difference in functional potency. In striatal homogenates, pA2 values were 8.75 for the (R)-enantiomer and 6.12 for the (S)-enantiomer, representing a 427-fold difference. In rat myocardium, the stereoselectivity was attenuated: pA2 values of 7.64 for (R)- and 5.72 for (S)-, a 15-fold loss in activity of the (R)-enantiomer in this peripheral tissue [1]. Each response was completely antagonized by (R)-trihexyphenidyl with a Hill coefficient not significantly different from unity, confirming competitive antagonism [1].

muscarinic antagonist pA2 stereoselectivity adenylyl cyclase

Stereoselectivity of (R)-Trihexyphenidyl Binding Across All Five Cloned Human Muscarinic Receptor Subtypes

At all five cloned human muscarinic receptors (m1–m5) stably expressed in CHO-K1 cells, the (R)-enantiomer of trihexyphenidyl displayed considerably higher affinities than the (S)-enantiomer, with stereoselectivity ratios [Ki(S)/Ki(R)] reaching up to 525-fold. The stereoselectivity ratios were lowest at m2 receptors, indicating less stringent configurational demands by this subtype. Critically, the (R)-enantiomer displayed its highest affinities at m1 and m4 receptors—the subtypes most implicated in therapeutic antiparkinsonian and antidystonic effects—establishing it as an M1/M4-preferring antagonist [1].

muscarinic receptor subtypes stereoselectivity ratio binding affinity recombinant receptors

Binding Affinity at Human M1 Receptor: (R)-Trihexyphenidyl vs Racemic Trihexyphenidyl and In-Class Anticholinergics

(R)-Trihexyphenidyl binds to human M1 muscarinic receptors with a Ki of 0.37 nM [1]. By comparison, racemic trihexyphenidyl shows a Kd of 1.6 nM at human m1, racemic procyclidine shows Kd of 4.6 nM, racemic biperiden shows Kd of 0.48 nM, and benztropine shows Kd of 0.231 nM at human m1 receptors [2]. The (R)-enantiomer therefore exhibits approximately 4.3-fold higher M1 affinity than its own racemate and 12.4-fold higher affinity than procyclidine, while benztropine and biperiden occupy the M1 receptor with comparable or higher affinity but lack the M1/M4-over-M2/M3 selectivity profile [1][2].

M1 muscarinic receptor Ki binding affinity comparison anticholinergic

Enantiomeric Affinity Difference Exceeding 1000-Fold at Postganglionic Acetylcholine Receptors in Guinea-Pig Ileum

The two enantiomers of benzhexol differ over 1000-fold in their affinity for postganglionic acetylcholine receptors of the guinea-pig ileum, as determined by dose-ratio analysis to calculate apparent affinity constants [1]. This study explicitly corrected earlier misleading reports of low stereospecificity that were attributable to inadequate enantiomeric resolution of samples tested. Mixtures of enantiomeric forms were tested, and results indicated that the two enantiomers compete with both the agonist and each other, justifying the use of a stereo-specific index to place quantitative limits on enantiomeric purity [1].

postganglionic acetylcholine receptor stereospecificity guinea-pig ileum enantiomeric purity

Stereoselective Metabolism by Distinct CYP Pathways: (R)-Trihexyphenidyl Metabolism via CYP2C19 vs (S)-Trihexyphenidyl via CYP2D6

Trihexyphenidyl undergoes stereoselective biotransformation: approximately 81% of (R)-THP metabolites are formed through CYP2C19, whereas approximately 64% of (S)-THP metabolites are formed through CYP2D6. In a preliminary pharmacokinetic study, CYP2C19 intermediate metabolizers (IM) exhibited higher (R)-THP plasma concentrations compared to normal metabolizers (NM), while CYP2D6 poor metabolizers (PM) showed slower (S)-THP clearance than NM and IM patients, increasing the risk of adverse drug reactions from accumulated (S)-distomer [1]. The (R)-enantiomer is selective for central M1 and M4 receptors involved in therapeutic efficacy, while the (S)-enantiomer has equal affinity for all receptor subtypes including peripheral M3 receptors in the gastrointestinal tract and bladder that mediate adverse effects [1].

stereoselective metabolism CYP2C19 CYP2D6 pharmacogenomics anticholinergic

Evidence-Backed Research and Industrial Application Scenarios for (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol Hydrochloride


Defined M1/M4 Muscarinic Receptor Antagonism in Preclinical Parkinson's Disease and Dystonia Models

In rodent models of parkinsonism and dystonia where M1 and M4 muscarinic receptors on striatal cholinergic interneurons are the therapeutic targets, (R)-trihexyphenidyl provides unambiguous M1/M4-preferring blockade with >400-fold selectivity over the (S)-distomer [1]. Unlike the racemate, use of the pure (R)-enantiomer eliminates the confounding variable of (S)-enantiomer-mediated M3 receptor engagement in peripheral tissues that can produce gastrointestinal and urinary effects unrelated to the central mechanism under investigation [2].

Muscarinic Receptor Subtype Pharmacological Fingerprinting and Tool Compound Standardization

(R)-Trihexyphenidyl serves as a reference M1/M4-preferring antagonist for muscarinic receptor subtype classification. Its stereoselectivity ratio of up to 525-fold across human m1–m5 receptors [3], combined with a verified sub-nanomolar Ki of 0.37 nM at human M1 [4], enables its use as a calibrator in radioligand binding panels alongside other reference antagonists (pirenzepine, himbacine, 4-DAMP). Procurement of enantiomerically verified material ensures inter-laboratory reproducibility in receptor subtype fingerprinting protocols.

Stereochemical Purity-Critical Receptor Pharmacology Requiring Validated Enantiomeric Excess

Because the enantiomers of benzhexol differ >1000-fold in affinity at postganglionic acetylcholine receptors [5], experiments measuring affinity constants, Schild regression parameters, or functional antagonism potency are exquisitely sensitive to enantiomeric impurity. Minor contamination (<0.1% of the distomer) can artifactually shift apparent pA2 values and Hill slopes. (R)-Trihexyphenidyl with documented enantiomeric excess is therefore essential for quantitative muscarinic pharmacology studies, particularly those employing the stereo-specific index method to verify lot-to-lot consistency [5].

Pharmacogenomically Stratified Preclinical Studies of Anticholinergic Exposure–Response

The stereodivergent metabolism of trihexyphenidyl—(R)-THP primarily via CYP2C19 and (S)-THP primarily via CYP2D6 [2]—creates an opportunity to use the isolated (R)-enantiomer in genetically defined preclinical models (e.g., CYP2C19 humanized mice or genotype-stratified in vitro hepatocyte assays) to dissociate efficacy-driven pharmacokinetics from toxicity-driven accumulation of the (S)-distomer. This is directly relevant to pharmaceutical development programs seeking to improve the therapeutic index of anticholinergic therapy through chiral switching strategies.

Quote Request

Request a Quote for (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.